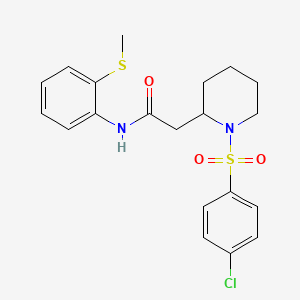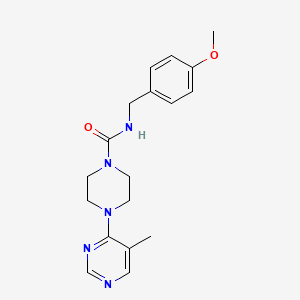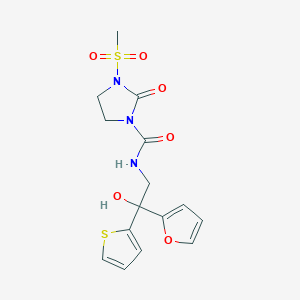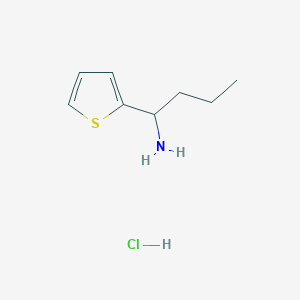![molecular formula C12H20N2O4 B2574992 5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid CAS No. 1779427-66-5](/img/structure/B2574992.png)
5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid” is a complex organic molecule. It is a derivative of bicyclobutanes, which are among the most highly strained isolable organic compounds .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butyloxycarbonyl (Boc) as a protecting group in organic synthesis . A general method for direct N-acylation of less nucleophilic nitrogen heterocycles with carboxylic acids has been reported . This method uses simple, commercially available reagents, no metals, and user-friendly conditions, showing excellent functional group tolerance and broad substrate scope for both nitrogen nucleophiles and carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound involves a bicyclic framework, which is characteristic of the diazabicyclo[2.2.2]octane core. The tert-butoxycarbonyl group is a common protecting group used in organic synthesis, particularly for amines .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the diazabicyclo[2.2.2]octane core and the tert-butoxycarbonyl group. Bicyclobutanes are known for their diverse reactivity, allowing them to be flexible building blocks towards a range of structural targets . The tert-butoxycarbonyl group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid, related to the broader class of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives, finds its utility in various synthesis and chemical reactions within organic chemistry. DABCO itself has been utilized as an effective catalyst in coupling reactions, such as the coupling of aldehydes and activated double bonds, leading to the synthesis of complex organic compounds like mikanecic acid (Hoffmann & Rabe, 1984). Moreover, it has facilitated the decarboxylative acylation of carboxylic acids, enabling the production of α-keto and α,β-unsaturated amides or esters in good yields (Jun-Rong Zhang et al., 2017).
Structural Studies and Molecular Assembly
The structural analysis and molecular assembly aspects of DABCO and its derivatives have been a subject of interest, with research illustrating how these compounds participate in forming complex crystal structures. For instance, studies have shown how DABCO interacts with benzenetricarboxylic acid to form salt structures that exhibit unique tiling patterns, contributing to our understanding of molecular self-assembly and crystal engineering (P. R. Meehan et al., 1997).
Synthesis of Chiral and Cyclic Compounds
Research into the synthesis of chiral and cyclic compounds has also benefited from the use of DABCO derivatives. These compounds have been synthesized as chiral cyclic amino acid esters, showcasing the versatility of DABCO-related structures in producing chiral building blocks for further synthetic applications (T. Moriguchi et al., 2014). This is pivotal for the development of enantioselective synthesis methods, which are crucial in the pharmaceutical industry for creating compounds with specific biological activities.
Functionalized Building Blocks for Supramolecular Chemistry
DABCO derivatives have been synthesized as highly functionalized rigid templates for use in supramolecular chemistry. These templates enable the synthesis of diverse molecules based on a rigid framework, providing new pathways for creating complex molecular architectures (A. Bicknell & N. Hird, 1996). The ability to craft these highly functionalized compounds is essential for the design and synthesis of new materials with specific properties, such as porosity or catalytic activity.
Zukünftige Richtungen
Bicyclobutanes, such as the core structure in this compound, are intriguing building blocks in organic chemistry due to their high strain and associated low activation barriers to reactivity . Future research may explore new synthetic strategies exploiting their heightened reactivity, providing rapid access to a rich tapestry of complex molecular scaffolds .
Eigenschaften
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14-7-12(9(15)16)5-4-8(14)6-13-12/h8,13H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKQDCKXCAFEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolane-3-carbothioamide](/img/structure/B2574909.png)
![(Z)-4-fluoro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574912.png)

![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate](/img/structure/B2574915.png)
![N'-(2,4-Difluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2574918.png)
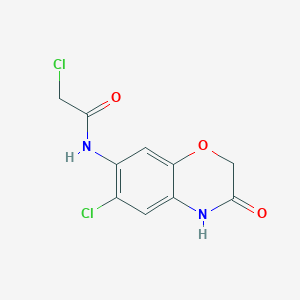
![N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2574921.png)
![6-chloro-N-[6-(2,2-difluoroethoxy)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B2574922.png)
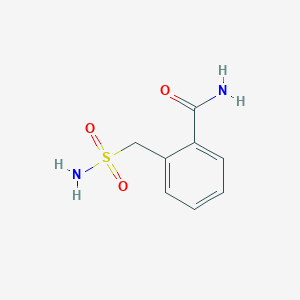
![2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2574925.png)
